molecular formula C9H17FN2S B13274151 1-Cyclohexyl-3-(2-fluoroethyl)thiourea

1-Cyclohexyl-3-(2-fluoroethyl)thiourea

Cat. No.: B13274151
M. Wt: 204.31 g/mol
InChI Key: ABODRMNNUICAGV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-fluoroethyl)thiourea is an organic compound with the molecular formula C9H17FN2S. It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a 2-fluoroethyl group attached to the thiourea moiety.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-fluoroethyl)thiourea typically involves the reaction of cyclohexylamine with 2-fluoroethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine+2-Fluoroethyl isothiocyanateThis compound\text{Cyclohexylamine} + \text{2-Fluoroethyl isothiocyanate} \rightarrow \text{this compound} Cyclohexylamine+2-Fluoroethyl isothiocyanate→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-fluoroethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclohexyl-3-(2-fluoroethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-fluoroethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-fluoroethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Cyclohexyl-3-(2-chloroethyl)thiourea: Similar structure but with a chloroethyl group instead of a fluoroethyl group. It may exhibit different reactivity and biological activity.

    1-Cyclohexyl-3-(2-bromoethyl)thiourea: Contains a bromoethyl group, which can lead to different chemical and biological properties.

    1-Cyclohexyl-3-(2-iodoethyl)thiourea:

The uniqueness of this compound lies in the presence of the fluoroethyl group, which can influence its chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17FN2S

Molecular Weight

204.31 g/mol

IUPAC Name

1-cyclohexyl-3-(2-fluoroethyl)thiourea

InChI

InChI=1S/C9H17FN2S/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13)

InChI Key

ABODRMNNUICAGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NCCF

Origin of Product

United States

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